1'-(2-(4-Chlorophenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1’-(2-(4-Chlorophenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule that contains several functional groups and structural features. It has a spiro[chroman-2,4’-piperidin]-4-one core, which is a type of spirocyclic compound where a chroman and piperidine ring share a single atom . The compound also contains a 4-chlorophenyl group and an acetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic core, with the chroman and piperidine rings sharing a single atom. The 4-chlorophenyl and acetyl groups would be attached to this core. The presence of these groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The acetyl group could undergo reactions typical of carbonyl compounds, while the chlorophenyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Acetyl-CoA Carboxylase Inhibitors
Derivatives of spiro[chroman-2,4'-piperidin]-4-one have been designed, synthesized, and evaluated for their in vitro inhibitory activity on acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid metabolism. Compounds in this class have shown promising ACC inhibitory activity in the low nanomolar range, with specific derivatives reducing the respiratory quotient in mice, indicating an increase in whole-body fat oxidation even in the presence of a high carbohydrate diet. This suggests potential applications in the treatment of metabolic disorders such as obesity and diabetes (Shinde et al., 2009).
Sigma Receptor Ligands
Several spiro compounds, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], have been synthesized and evaluated for their binding properties to sigma(1) and sigma(2) receptors. These receptors are implicated in various neurological and psychiatric conditions. The compounds demonstrated higher affinity for sigma(1) over sigma(2) receptors, with specific derivatives showing significant sigma(1) receptor affinity and selectivity. This highlights their potential as therapeutic agents for diseases associated with sigma receptors (Maier & Wünsch, 2002).
Antimicrobial Agents
Novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues have been developed and demonstrated to exhibit significant anti-fungal and anti-microbial activities. These findings underscore the potential of spiro[chroman-2,4'-piperidin]-4-one derivatives in developing new antimicrobial agents, addressing the growing concern of antimicrobial resistance (Ghatpande et al., 2021).
Cytotoxic Agents
A novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives was synthesized and evaluated for cytotoxic activity against various human cancer cell lines, including MCF-7, A2780, and HT-29. Some compounds showed potent activity, with IC50 values ranging from 0.31 to 5.62 μM, indicating their promise as cytotoxic agents for cancer therapy. Furthermore, mechanistic studies revealed that the most active compound induced apoptosis and cell cycle arrest in MCF-7 cells, suggesting a potential mechanism of action (Abdelatef et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1'-[2-(4-chlorophenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c22-16-7-5-15(6-8-16)13-20(25)23-11-9-21(10-12-23)14-18(24)17-3-1-2-4-19(17)26-21/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJRIOHBMNHPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.